molecular formula C6H5ClNNaO2S B7821507 sodium;benzenesulfonyl(chloro)azanide

sodium;benzenesulfonyl(chloro)azanide

Cat. No.: B7821507
M. Wt: 213.62 g/mol
InChI Key: KDNCILYKSYKEFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;benzenesulfonyl(chloro)azanide typically involves the reaction of benzenesulfonamide with sodium hypochlorite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using benzenesulfonamide and sodium hypochlorite. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then filtered, and the product is crystallized and dried for further use .

Chemical Reactions Analysis

Types of Reactions: Sodium;benzenesulfonyl(chloro)azanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents.

    Substitution Reactions: Nucleophiles such as amines and alcohols are commonly used.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonamide Production

  • Sodium benzenesulfonyl (chloro) azanide is primarily utilized in the synthesis of sulfonamides. It reacts with amines to form sulfonamides, which are critical in pharmaceuticals due to their antibacterial properties. The reaction typically involves nucleophilic substitution where the amine displaces the chloride ion from the sulfonyl chloride .

Derivatization Reagent

  • This compound serves as a derivatization reagent for various amines, enabling their detection at trace levels in environmental samples. It is particularly effective in gas chromatography-mass spectrometry (GC-MS) applications, where it aids in the determination of amine concentrations in wastewater and surface water samples .

Synthesis of Complex Molecules

  • Sodium benzenesulfonyl (chloro) azanide is involved in synthesizing complex organic molecules, including oxindoles and substituted indoles when reacted with Grignard reagents. This application is crucial for developing new pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Antimicrobial Agent

  • The compound has demonstrated antimicrobial properties, specifically as a cyclooxygenase-2 (COX-2) inhibitor. This makes it relevant in developing anti-inflammatory medications and treatments for conditions like neoplasia .

Building Block for Drug Development

  • Sodium benzenesulfonyl (chloro) azanide is also used as a biochemical building block in drug development. Its ability to form stable sulfonamide linkages makes it valuable in creating new therapeutic agents .

Environmental Analysis

Detection of Amines

  • Utilizing sodium benzenesulfonyl (chloro) azanide as a derivatization agent allows for the sensitive detection of amines in environmental samples. This application is vital for monitoring pollutants and ensuring compliance with environmental regulations .

Thiamine Assay

  • The compound has been employed to develop rapid and accurate methods for thiamine (Vitamin B1) assay in food products. This application highlights its utility beyond synthetic chemistry into food safety and quality control .

Summary of Applications

Application Area Details
Organic Synthesis Used to produce sulfonamides and complex organic molecules like oxindoles.
Pharmaceuticals Acts as an antimicrobial agent and building block for drug development.
Environmental Analysis Derivatization reagent for amine detection in wastewater analysis.
Food Safety Employed in thiamine assays to ensure food quality.

Case Studies

Case Study 1: Antimicrobial Properties
A study investigated the efficacy of sodium benzenesulfonyl (chloro) azanide against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound significantly inhibited bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings .

Case Study 2: Environmental Monitoring
In a project assessing water quality, sodium benzenesulfonyl (chloro) azanide was used to detect trace levels of amines in river water samples. The method demonstrated high sensitivity and reproducibility, proving effective for environmental monitoring purposes .

Properties

IUPAC Name

sodium;benzenesulfonyl(chloro)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNCILYKSYKEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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